6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride
Overview
Description
Mechanism of Action
Target of Action
SKF 86466 hydrochloride is a potent and selective antagonist of α2-adrenoceptors . These receptors are primarily found in the brain and cardiovascular system, where they play a crucial role in regulating neurotransmitter release and vascular tone .
Mode of Action
SKF 86466 hydrochloride binds specifically to α2-adrenoceptors at both pre- and post-junctional sites . This binding inhibits the action of endogenous catecholamines such as norepinephrine, leading to a decrease in the activation of these receptors . Interestingly, SKF 86466 has also been reported to antagonize α1-adrenoceptors in humans . Furthermore, due to the structural similarity of receptors, SKF 86466 can bind to 5-HT1A receptors .
Biochemical Pathways
The primary biochemical pathway affected by SKF 86466 hydrochloride is the adrenergic signaling pathway . By blocking the activation of α2-adrenoceptors, SKF 86466 hydrochloride can alter the normal functioning of this pathway, leading to changes in neurotransmitter release and vascular tone .
Result of Action
The primary result of SKF 86466 hydrochloride’s action is its antihypertensive activity . By blocking the activation of α2-adrenoceptors, SKF 86466 hydrochloride can cause a decrease in blood pressure . This has been demonstrated in various rat models, where administration of SKF 86466 hydrochloride led to a decrease in diastolic blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SKF 86466 hydrochloride involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of SKF 86466 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce high-purity SKF 86466 hydrochloride .
Chemical Reactions Analysis
Types of Reactions
SKF 86466 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups on the benzazepine ring.
Substitution: SKF 86466 hydrochloride can undergo substitution reactions, particularly at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the benzazepine ring .
Scientific Research Applications
SKF 86466 hydrochloride is widely used in scientific research due to its selective antagonism of alpha-2 adrenergic receptors. Some of its applications include:
Chemistry: Studying the structure-activity relationships of alpha-2 adrenergic receptor antagonists.
Biology: Investigating the role of alpha-2 adrenergic receptors in cellular signaling and physiological processes.
Medicine: Exploring potential therapeutic applications in conditions such as hypertension, anxiety, and depression.
Industry: Used as a reference compound in the development of new alpha-2 adrenergic receptor antagonists .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepine hydrochloride
- SKF 83959 hydrobromide
- SKF 81297 hydrobromide
- SKF 82957 hydrobromide
- SKF 83822 hydrobromide
Uniqueness
SKF 86466 hydrochloride is unique due to its high selectivity and potency as an alpha-2 adrenergic receptor antagonist. Compared to similar compounds, it exhibits a higher affinity for alpha-2 adrenergic receptors and lower affinity for alpha-1 adrenergic receptors, making it a valuable tool in research .
Properties
IUPAC Name |
6-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c1-13-7-5-9-3-2-4-11(12)10(9)6-8-13;/h2-4H,5-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQKVNMNAIFCFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(CC1)C(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436918 | |
Record name | SKF-86466 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86129-54-6 | |
Record name | SKF-86466 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENALFOCIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLW8APL9S8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SKF 86466?
A1: SKF 86466 exerts its effects by selectively binding to α2-ARs and blocking the binding of endogenous agonists such as norepinephrine. This antagonism prevents the activation of downstream signaling pathways associated with α2-ARs. [, , , , ]
Q2: How does SKF 86466 differ from other α2-AR antagonists?
A2: SKF 86466 exhibits high selectivity for α2-ARs over other receptor subtypes, including α1-ARs and 5-HT1A receptors. This selectivity makes it a valuable tool for dissecting the specific roles of α2-ARs in various physiological processes. [, , , , ]
Q3: What are the downstream effects of blocking α2-ARs with SKF 86466?
A3: Blockade of α2-ARs by SKF 86466 can lead to a variety of physiological effects, depending on the specific location and function of the α2-ARs being targeted. These effects may include:
- Increased neurotransmitter release: α2-ARs typically inhibit the release of neurotransmitters like norepinephrine and dopamine. SKF 86466 can reverse this inhibition, leading to increased neurotransmitter levels in specific brain regions. [, , ]
- Enhanced chemoreceptor sensitivity: α2-ARs normally exert an inhibitory influence on carotid body chemoreceptors, which are responsible for sensing oxygen levels. SKF 86466 can potentiate the chemoreceptor response to hypoxia. [, ]
- Modulation of respiratory rhythm: α2-ARs play a role in regulating respiratory rhythm. SKF 86466 can disrupt this rhythm, leading to changes in breathing patterns. [, , ]
- Cardiovascular effects: SKF 86466 can influence blood pressure and heart rate, likely through its actions on both central and peripheral α2-ARs. [, , ]
Q4: Does SKF 86466 demonstrate any agonist activity at α2-ARs?
A4: While primarily classified as an antagonist, research suggests that SKF 86466 may exhibit partial agonist activity at certain α2-AR subtypes under specific experimental conditions. This partial agonism has been observed in studies using mutant α2-ARs or co-expression with specific G proteins. [, ]
Q5: What is the role of SKF 86466 in studying dopamine release in the hippocampus?
A5: Studies utilizing SKF 86466 have provided evidence for the presence of dopamine release from local dopaminergic nerve terminals in the hippocampus. Administration of SKF 86466 resulted in detectable dopamine levels in hippocampal dialysates, suggesting that α2-ARs may modulate dopamine release in this brain region. []
Q6: How does SKF 86466 impact the hypothermic effects of clozapine?
A6: Research indicates that SKF 86466 effectively blocks the hypothermia induced by clozapine in mice. This finding suggests that the hypothermic effect of clozapine is mediated, at least in part, through central α2-ARs. []
Q7: What is the significance of SKF 86466's selectivity for α2A-ARs over 5-HT1A receptors?
A7: The high selectivity of SKF 86466 for α2A-ARs over 5-HT1A receptors is crucial for differentiating between α2- and 5-HT1A-mediated actions. This selectivity makes SKF 86466 a valuable tool for researchers investigating the distinct roles of these receptors in various physiological and behavioral processes. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.